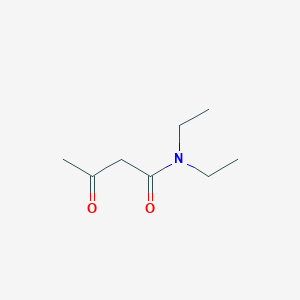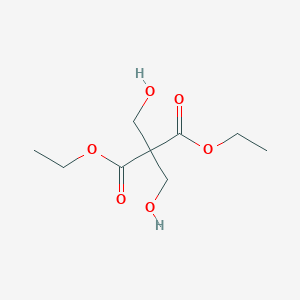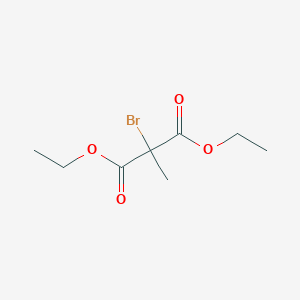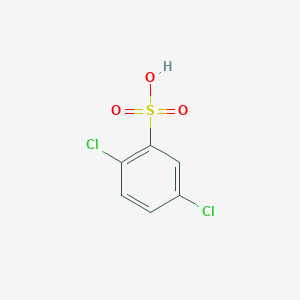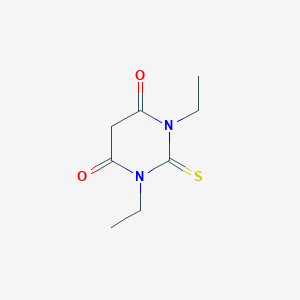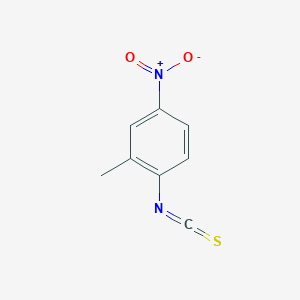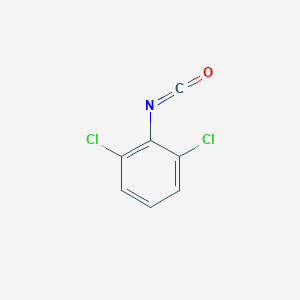
Diethyl 3-hydroxyglutarate
Overview
Description
Diethyl 3-hydroxyglutarate is a chemical compound with the molecular formula C9H16O5 and CAS Registry Number 32328-03-3 . This compound is widely used in the synthesis of pharmaceuticals .
Synthesis Analysis
While specific synthesis routes for Diethyl 3-hydroxyglutarate were not found in the search results, it’s known that this compound is used in various applications, particularly in synthesizing pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Diethyl 3-hydroxyglutarate is represented by the formula C9H16O5 . More detailed structural analysis may require specific computational chemistry tools or software.
Chemical Reactions Analysis
Diethyl 3-hydroxyglutarate is used in various applications, from the synthesis of pharmaceuticals to the production of polymers . Its chemical properties make it a valuable tool for chemical synthesis .
Physical And Chemical Properties Analysis
Diethyl 3-hydroxyglutarate has a boiling point of 156-157 °C/23 mmHg (lit.), a density of 1.103 g/mL at 25 °C (lit.), and a refractive index n20/D 1.439 (lit.) .
Scientific Research Applications
Metabolic Pathway Analysis
Scientific Field
Biochemistry and Molecular Biology
Application Summary
Diethyl 3-hydroxyglutarate is utilized in the study of metabolic pathways, particularly in the context of arginine metabolism. It serves as a model compound to understand the biochemical transformations within cells.
Methods of Application
Researchers use diethyl 3-hydroxyglutarate to trace the metabolic pathways involving arginine breakdown. The compound is labeled with isotopes and introduced into cell cultures. Advanced techniques like mass spectrometry are employed to track its transformation and to identify the intermediates formed during the metabolic process.
Experimental Procedures
The experimental setup includes controlled cell culture environments where the concentration of diethyl 3-hydroxyglutarate and other nutrients are precisely maintained. The cells are harvested at various time points, and the metabolites are extracted for analysis.
Results and Outcomes
The analysis of diethyl 3-hydroxyglutarate metabolism has revealed its role in the arginine breakdown pathway, leading to the production of ornithine and energy in the form of ATP . This research provides valuable insights into cellular energy production and has potential implications for understanding metabolic diseases.
This additional application complements the previously mentioned uses of Diethyl 3-hydroxyglutarate, further demonstrating its significance in scientific research.
Enzymatic Synthesis
Scientific Field
Biocatalysis and Organic Chemistry
Application Summary
Diethyl 3-hydroxyglutarate is used in enzymatic synthesis to produce biologically active compounds. It acts as a precursor for the enzymatic preparation of products like amidoesters, which are valuable in various biological applications.
Methods of Application
The compound undergoes enzymatic ammonolysis, a process where enzymes catalyze the conversion of diethyl 3-hydroxyglutarate to amidoesters. This reaction is performed in organic solvents, and the enzymes used are often lipases or oxynitrilases.
Experimental Procedures
The reaction conditions, such as solvent type, enzyme selection, temperature, and pH, are optimized to achieve high yields and enantioselectivity. The progress of the reaction is monitored using analytical techniques like gas chromatography.
Results and Outcomes
The enzymatic synthesis using diethyl 3-hydroxyglutarate has led to the production of enantiopure amidoesters, which serve as intermediates for synthesizing compounds like ®-4-amino-3-hydroxybutanoic acid, a precursor of carnitine .
Construction of Functional Networks
Scientific Field
Systems Chemistry
Application Summary
Diethyl 3-hydroxyglutarate is explored for its role in constructing functional out-of-equilibrium networks, which mimic the dynamic behavior of living cells.
Methods of Application
Researchers use diethyl 3-hydroxyglutarate to build molecular systems that require precise control over the formation and degradation of chemicals. These systems aim to achieve homeostasis, a stable state of equilibrium.
Experimental Procedures
The construction of these networks involves setting up reactions where diethyl 3-hydroxyglutarate interacts with other molecular components under controlled conditions. The stability and dynamics of the network are assessed over time.
Results and Outcomes
This application of diethyl 3-hydroxyglutarate contributes to the understanding of complex chemical systems and the development of new materials that can maintain stability under changing conditions .
Safety And Hazards
According to the safety data sheet, if inhaled or contacted with skin or eyes, it’s recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water as a precaution, and never give anything by mouth to an unconscious person . It’s also advised to avoid breathing vapors, mist, or gas .
properties
IUPAC Name |
diethyl 3-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQYIBTJXUEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186061 | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-hydroxyglutarate | |
CAS RN |
32328-03-3 | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32328-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032328033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32328-03-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



